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Compound of Interest

Compound Name: Antitubercular agent-43

Cat. No.: B12374365 Get Quote

An In-depth Whitepaper for Researchers and Drug
Development Professionals
This technical guide provides a comprehensive overview of the novel antitubercular agent BTZ-

043, focusing on its chemical structure, physicochemical properties, mechanism of action, and

key experimental data. This document is intended for researchers, scientists, and drug

development professionals working in the field of tuberculosis and infectious diseases.

Chemical Structure and Properties
BTZ-043 is a benzothiazinone derivative with potent activity against Mycobacterium

tuberculosis. Its chemical and physical properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

(S)-2-(2-methyl-1,4-dioxa-8-

azaspiro[4.5]decan-8-yl)-8-

nitro-6-(trifluoromethyl)-4H-

benzo[e]thiazin-4-one

Chemical Formula C₁₇H₁₆F₃N₃O₅S

Molecular Weight 431.39 g/mol

CAS Number 1161233-85-7 (S-isomer)

SMILES String

O=C1N=C(N(CC2)CCC32OC--

INVALID-LINK--O3)SC4=C(--

INVALID-LINK--=O)C=C(C(F)

(F)F)C=C14

Appearance Crystalline powder

Solubility
Soluble in DMSO. Low

aqueous solubility.

Hydrogen Bond Acceptors 5

Hydrogen Bond Donors 0

Rotatable Bonds 3

Topological Polar Surface Area 119.57 Å²

XLogP 2.94

Mechanism of Action: Inhibition of DprE1
BTZ-043 exerts its potent antimycobacterial effect by targeting a crucial enzyme in the cell wall

biosynthesis pathway of Mycobacterium tuberculosis. It is a suicide inhibitor of

decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

DprE1 is a flavoenzyme essential for the conversion of decaprenylphosphoryl-β-D-ribose

(DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the
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arabinan domains of arabinogalactan and lipoarabinomannan, which are critical components of

the mycobacterial cell wall.

The mechanism of inhibition involves the reduction of the nitro group of BTZ-043 by the

reduced flavin cofactor of DprE1, leading to the formation of a reactive nitroso intermediate.

This intermediate then forms a covalent adduct with a cysteine residue (Cys387) in the active

site of DprE1, irreversibly inactivating the enzyme. This covalent binding explains the potent

and long-lasting inhibitory effect of BTZ-043.

Caption: Signaling pathway of DprE1 inhibition by BTZ-043.

In Vitro Efficacy
BTZ-043 demonstrates potent in vitro activity against a wide range of Mycobacterium

tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR)

isolates.

Organism/Strain
MIC (Minimum Inhibitory
Concentration)

Reference(s)

M. tuberculosis H37Rv 0.001 - 0.008 mg/L

M. tuberculosis (clinical

isolates)
1 - 30 ng/mL

Fast-growing mycobacteria 0.1 - 80 ng/mL

In Vivo Efficacy
Preclinical studies in various animal models of tuberculosis have demonstrated the significant

in vivo efficacy of BTZ-043.
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Animal Model Dosing Regimen Outcome Reference(s)

BALB/c Mice
50 mg/kg and

upwards (oral)

Efficiently kills M.

tuberculosis

C3HeB/FeJ Mice

50, 100, and 200

mg/kg (oral, 5

days/week for 8

weeks)

Significant reduction

in lung and spleen

bacterial burdens

Guinea Pigs
400 mg/kg (oral, daily

for 4 weeks)

Significant reduction

of bacterial burden at

infection site and in

spleen

Pharmacokinetics
The pharmacokinetic profile of BTZ-043 has been evaluated in several species, including

humans.
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Species Dose

Cmax
(Maximu
m
Concentr
ation)

Tmax
(Time to
Cmax)

Half-life
(t₁/₂)

AUC
(Area
Under the
Curve)

Referenc
e(s)

Mice

(BALB/c)

25 mg/kg

(oral,

amorphous

nanoparticl

es)

1956 µg/L - -
1956

µg·h/L

Guinea

Pigs

50 mg/kg

(oral)

~1205

ng/mL
1 hour - -

Rats - - - - -

Minipigs

360 mg/kg

(oral, 28

days)

- - - -

Humans

125 - 500

mg (oral

suspension

)

1637.8 -

5329.1

µg/L

(Metabolite

M2)

1.5 h (1-2

h)

Short

(BTZ-043

& M2)

358.9 -

2623.5

h·µg/L

Toxicology and Safety
Preclinical toxicology studies have indicated a favorable safety profile for BTZ-043.
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Species Study Duration

NOAEL (No-
Observed-
Adverse-Effect
Level)

Observations Reference(s)

Rats 28 days 170 mg/kg Well-tolerated.

Minipigs 28 days 360 mg/kg

Exceptionally

well-tolerated

with no adverse

effects observed.

Humans (Phase

I)

Single Ascending

Dose
-

All administered

doses were safe

and well-

tolerated. Most

frequent adverse

events were mild

to moderate

dizziness,

headache,

hypertension,

and hot flush.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of BTZ-043 against M. tuberculosis is typically determined using the broth

microdilution method, such as the Resazurin Microtiter Assay (REMA).
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Start: Prepare M. tuberculosis inoculum

Prepare 96-well plates with serial dilutions of BTZ-043

Inoculate plates with M. tuberculosis suspension

Incubate plates at 37°C for 7 days

Add Resazurin indicator solution to each well

Incubate for an additional 24 hours

Read results visually (color change) or with a fluorometer

Determine MIC: Lowest concentration inhibiting growth

Click to download full resolution via product page

Caption: General workflow for MIC determination using REMA.

Protocol Outline:
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A standardized inoculum of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.

Two-fold serial dilutions of BTZ-043 are prepared in a 96-well microtiter plate.

The bacterial suspension is added to each well.

Plates are incubated for 7 days at 37°C.

A resazurin solution is added to each well, and the plates are incubated for another 24 hours.

The MIC is determined as the lowest drug concentration that prevents the color change of

resazurin from blue (no growth) to pink (growth).

In Vivo Efficacy in a Murine Model of Tuberculosis
The efficacy of BTZ-043 is evaluated in mouse models of chronic tuberculosis infection.

Protocol Outline:

BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose of M. tuberculosis.

After establishing a chronic infection (typically 4-6 weeks post-infection), treatment with BTZ-

043 or a vehicle control is initiated.

The drug is administered orally, typically once daily for 5 days a week, for a specified

duration (e.g., 4 or 8 weeks).

At the end of the treatment period, mice are euthanized, and their lungs and spleens are

aseptically removed and homogenized.

Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar.

Colony-forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C to determine

the bacterial load.

DprE1 Inhibition Assay
The inhibitory activity of BTZ-043 against DprE1 can be assessed using a fluorescence-based

assay.
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Protocol Outline:

The assay is performed in a reaction mixture containing purified recombinant DprE1 enzyme,

its substrate (decaprenylphosphoryl-β-D-ribose), and a suitable electron acceptor.

The reaction progress is monitored by measuring the decrease in fluorescence of a reporter

molecule that is linked to the redox state of the enzyme's FAD cofactor.

The assay is performed in the presence and absence of various concentrations of BTZ-043

to determine the IC₅₀ value.

To confirm covalent inhibition, the enzyme can be pre-incubated with BTZ-043, and the loss

of enzyme activity can be measured over time.

Conclusion
BTZ-043 is a promising new antitubercular agent with a novel mechanism of action, potent in

vitro and in vivo activity, and a favorable preclinical safety profile. Its unique mode of action,

targeting the essential cell wall synthesis enzyme DprE1, makes it a valuable candidate for the

treatment of drug-susceptible and drug-resistant tuberculosis. Further clinical development is

underway to fully elucidate its therapeutic potential in humans.

To cite this document: BenchChem. [BTZ-043: A Technical Guide to a Novel Antitubercular
Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12374365#btz-043-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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